N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide
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Overview
Description
N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide is a complex organic compound with a molecular formula of C21H22N2O4S. This compound is known for its unique chemical structure, which includes a methoxy group, a methylsulfonyl group, and a naphthyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide typically involves multiple steps. One common method starts with the preparation of 2-methoxy-5-methyl(methylsulfonyl)aniline, which is then reacted with 2-naphthylacetic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide include:
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
- 2-methoxy-5-methyl(methylsulfonyl)aniline
- N-(2-naphthyl)acetamide
Uniqueness
What sets N2-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-2-ylglycinamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H22N2O4S |
---|---|
Molecular Weight |
398.5g/mol |
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H22N2O4S/c1-15-8-11-20(27-2)19(12-15)23(28(3,25)26)14-21(24)22-18-10-9-16-6-4-5-7-17(16)13-18/h4-13H,14H2,1-3H3,(H,22,24) |
InChI Key |
HKHXITOJIIQQPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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